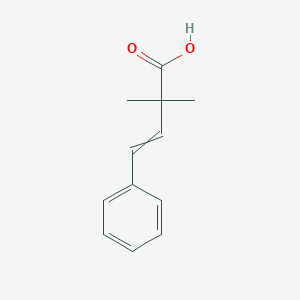
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol is an organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxy group and a dihydroquinazolin-4-ol moiety. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxynaphthalene and anthranilic acid.
Formation of Intermediate: The initial step involves the reaction of 2-ethoxynaphthalene with anthranilic acid in the presence of a suitable catalyst, such as polyphosphoric acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazolinone ring.
Reduction: The final step involves the reduction of the quinazolinone to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can further modify the dihydroquinazolin-4-ol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Modified dihydroquinazolin-4-ol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxynaphthalen-1-yl)-indan-1,3-dione: Similar in structure but with different functional groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another naphthalene derivative with distinct chemical properties.
Uniqueness
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol is unique due to its specific combination of a naphthalene ring and a dihydroquinazolin-4-ol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
439093-25-1 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(2-ethoxynaphthalen-1-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-17-12-11-13-7-3-4-8-14(13)18(17)19-21-16-10-6-5-9-15(16)20(23)22-19/h3-12,19,21H,2H2,1H3,(H,22,23) |
InChI Key |
BXTTUPQTFCAATL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14155604.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
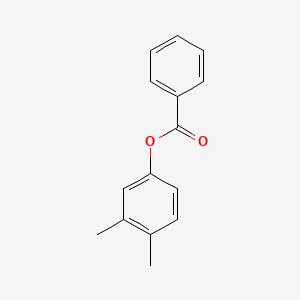
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
![13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile](/img/structure/B14155633.png)

![1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14155647.png)
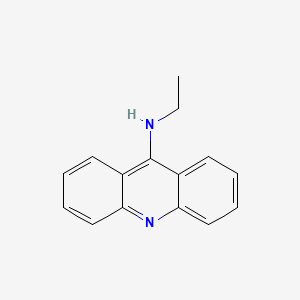
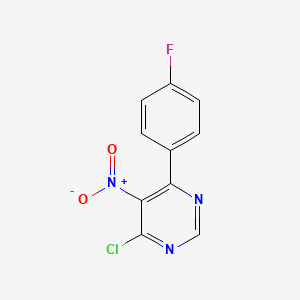
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
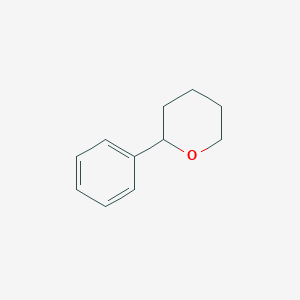
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)

